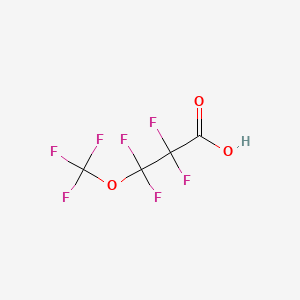

Perfluoro-3-methoxypropanoic acid

Description

Emergence of Perfluoro-3-methoxypropanoic Acid as a Compound of Interest

Within the expansive landscape of PFAS, this compound (PFMOPrA) has emerged as a compound of particular interest to the scientific community. PFMOPrA is a type of perfluoroalkyl ether carboxylic acid (PFECA). nih.gov Its chemical structure includes an ether linkage (an oxygen atom connected to two alkyl or aryl groups), which distinguishes it from the more traditionally studied perfluoroalkyl carboxylic acids (PFCAs) like PFOA.

The growing interest in PFMOPrA stems from several factors. As regulatory actions have phased out the production and use of legacy PFAS like PFOA and PFOS, replacement chemicals, including various ether-containing PFAS, have been introduced. Consequently, these newer-generation PFAS are being detected more frequently in environmental samples. For instance, PFMOPrA has been identified as a contaminant in wastewater. caymanchem.com

Furthermore, the scientific community is increasingly recognizing that the health and environmental effects of different PFAS can vary significantly. The unique structural properties of PFMOPrA, such as its ether bond, may influence its environmental fate, transport, bioaccumulation potential, and toxicological profile in ways that differ from legacy PFAS. This necessitates specific research to understand its behavior and potential risks. The detection of PFMOPrA in various environmental media underscores the need for a deeper understanding of this specific compound to fully assess the evolving challenge of PFAS contamination.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to predicting its environmental behavior and potential biological interactions. Below is a table summarizing some of its key identifiers and properties.

| Property | Value |

| Chemical Formula | C4HF7O3 |

| Molecular Weight | 230.04 g/mol |

| CAS Number | 377-73-1 |

| Synonyms | PFMPA, PF4OPeA, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid |

Table 1: Key Chemical and Physical Properties of this compound. Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov

Environmental Detection

The development of highly sensitive analytical methods has been crucial in identifying and quantifying emerging PFAS like PFMOPrA in the environment. nih.gov While traditional methods can be costly and time-consuming, newer techniques like paper spray mass spectrometry are offering faster and more sensitive detection capabilities. analytica-world.com The table below presents a summary of findings related to the detection of PFMOPrA in environmental samples.

| Environmental Matrix | Detection Status | Notes |

| Drinking Water | Detected | PFMOPrA has been found in some tap water samples. |

| Wastewater | Detected | Identified as a contaminant in wastewater treatment plant effluent. caymanchem.com |

| Soil and Dust | Potentially Present | General PFAS contamination of soil and household dust is a recognized issue. mdpi.comcdc.gov |

Table 2: Environmental Detection of this compound. This table summarizes the presence of PFMOPrA in various environmental media based on available research.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Perfluoro 3 Methoxypropanoic Acid Detection and Quantification

Chromatographic Separation Techniques

Chromatographic separation is a critical first step in the analysis of PFMPA, serving to isolate it from other co-extracted compounds in a sample. This separation prevents matrix interference and allows for accurate quantification. Liquid chromatography, particularly in its high-performance and ultra-performance formats, is the standard approach.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), and the similar Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis of PFMPA and other PFAS. sigmaaldrich.comnih.gov These systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov For instance, a method for analyzing 15 PFAS in harbor porpoise liver tissue achieved a total run time of just 4 minutes using UPLC. nih.gov

A common setup involves a reversed-phase column, such as a C18, coupled with a binary mobile phase gradient. nih.gov For example, a validated method for perfluoroether carboxylic acids (PFECAs) used a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and methanol (B129727). nih.gov To prevent background contamination from the instrument itself, which is a significant concern in PFAS analysis, systems are often modified to replace PTFE components with stainless steel or PEEK tubing and may incorporate a PFAS delay column. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) is also a foundational technique for the analysis of perfluorinated acids, including PFMPA. nih.gov While UPLC offers faster run times, HPLC remains a robust and reliable method. nih.gov Reversed-phase HPLC is the most common mode of separation, effectively separating PFCAs based on their hydrophobicity. nih.govchromatographyonline.com A typical HPLC method for PFCAs might use a C18 column and a gradient elution with a mobile phase like methanol and water to separate compounds with three to twelve carbon atoms. nih.gov

For analytes like PFMPA that lack a strong UV chromophore, detection can be challenging. While derivatization with a fluorescent reagent can be employed to enhance detection for some PFCAs, the most common and effective approach is to couple the HPLC system with a mass spectrometer. nih.govnih.gov This integration of HPLC with mass spectrometry provides the necessary sensitivity and selectivity for detecting trace levels of these compounds in complex samples. nih.gov

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is the definitive detection method for PFMPA, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it allows for the confident identification and quantification of the target analyte.

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing a triple quadrupole instrument, is the gold standard for the quantitative analysis of PFMPA. nih.govdtic.mil This technique is chosen for its exceptional sensitivity and selectivity, which is achieved through Multiple Reaction Monitoring (MRM). sigmaaldrich.com In MRM mode, the first quadrupole selects the precursor ion (the molecular ion of PFMPA), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific product ion, creating a highly specific analytical transition. sigmaaldrich.com

For Perfluoro-3-methoxypropanoic acid, a characteristic MRM transition is from a precursor ion of m/z 229.0 to a product ion of m/z 85.0. sigmaaldrich.com This specificity allows for the detection of PFMPA at very low concentrations, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range, even in complex matrices like drinking water, wastewater, and biological tissues. sigmaaldrich.comnih.govymcamerica.com The use of isotope-labeled internal standards is a common practice in LC-MS/MS methods to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. dtic.mil

| Compound | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Perfluorobutanoic acid | PFBA | 213.0 | 169.0 |

| This compound | PFMPA | 229.0 | 85.0 |

| Perfluoropentanoic acid | PFPeA | 269.0 | 218.0 |

| Perfluorobutanesulfonic acid | PFBS | 298.9 | 80.0 |

| Hexafluoropropylene oxide dimer acid | HFPO-DA | 285.0 | 169.0 |

High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Analysis

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative and complementary approach to triple quadrupole instruments. nih.govdtic.mil Instead of monitoring specific MRM transitions, HRMS measures the mass-to-charge ratio of ions with very high accuracy. nih.gov This capability allows for the determination of an analyte's elemental composition, providing a high degree of confidence in its identification. nih.gov

LC-HRMS is particularly valuable for comprehensive screening and the identification of unknown or emerging PFAS compounds that may not be on a target list for an MRM-based method. nih.govresearchgate.net For PFMPA, LC-HRMS can provide unambiguous identification by measuring its exact mass. mzcloud.org A study analyzing 268 food products from the Belgian market utilized LC-HRMS to achieve low limits of quantification, ranging from 0.002 to 0.3 μg/kg for most of the 25 PFAS targeted. nih.gov

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is the most common ionization source used for the analysis of PFMPA and other PFAS by LC-MS. nih.govchromatographyonline.com ESI is a soft ionization technique that generates gas-phase ions from liquid-phase analytes with minimal fragmentation, making it ideal for analyzing thermally labile or high-molecular-weight compounds. chromatographyonline.com For PFAS analysis, ESI is typically operated in negative ion mode, as these acidic compounds readily lose a proton to form [M-H]⁻ ions in the source. nih.gov

The efficiency of the ESI process for PFAS can be influenced by several factors, including the analyte's hydrophobicity and molecular structure. nih.govnih.gov Studies have shown that the instrumental response for certain perfluoroethercarboxylic acids (PFECAs) can be significantly enhanced by optimizing ESI source parameters. sci-hub.se For example, adjusting the ESI probe position, lowering the capillary voltage, and selecting an appropriate mobile phase additive (like ammonium bicarbonate instead of ammonium acetate) can improve sensitivity, in some cases by up to 36-fold. sci-hub.se This optimization is crucial for achieving the low detection limits required for monitoring these contaminants. sci-hub.se

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical first step in the analytical workflow for PFMPA, designed to isolate the analyte from complex matrices and concentrate it to detectable levels.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely adopted and highly effective technique for the extraction and preconcentration of PFAS, including PFMPA, from aqueous samples. chromatographyonline.comchromatographyonline.com This method offers several advantages over traditional liquid-liquid extraction, such as higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The fundamental principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. sigmaaldrich.com Subsequently, the retained analytes are eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated extract. sigmaaldrich.com

The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the sample matrix. For acidic PFAS like PFMPA, which are anionic under typical environmental pH conditions, sorbents with anion-exchange functionalities are particularly effective. youtube.comresearchgate.net The process generally involves conditioning the SPE cartridge to activate the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest. sigmaaldrich.com

Recent advancements have led to the development of novel SPE sorbents and methodologies to enhance the selectivity and efficiency of PFAS extraction. For instance, the combination of different sorbent materials into a single cartridge, such as weak anion exchange and graphitized carbon black, can provide a more comprehensive cleanup for complex matrices like non-potable water and soil. chromatographyonline.comunitedchem.com

Weak Anion Exchange (WAX) Cartridge Applications

Weak anion exchange (WAX) SPE cartridges are particularly well-suited for the extraction of acidic PFAS, including PFMPA. unitedchem.comchromatographyonline.com These cartridges contain a sorbent with a weak anion exchange functional group, which allows for the retention of anionic compounds through ionic interactions. chromatographyonline.comyoutube.com The use of WAX cartridges is a cornerstone of established analytical methods, including US EPA Method 533, for the analysis of PFAS in drinking water. unitedchem.combiocomma.blog

The mechanism of extraction using WAX cartridges involves a pH-mediated process. At a specific pH, the acidic PFAS, including PFMPA, are negatively charged and bind to the positively charged WAX sorbent. youtube.com The cartridge can then be washed with organic solvents to remove neutral and less polar interfering compounds. chromatographyonline.com Finally, the retained PFAS are eluted by increasing the pH of the elution solvent, which neutralizes the charge on the WAX sorbent and releases the analytes. youtube.com This targeted elution process results in a cleaner sample extract, which is crucial for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com

Research has demonstrated the high efficiency of WAX cartridges, with recovery rates for many PFAS ranging from 80% to 120% in drinking water samples. biocomma.blog Furthermore, the development of mixed-mode sorbents that combine weak anion exchange with other retention mechanisms, such as fluorinated moieties, aims to further increase selectivity for PFAS. chromatographyonline.com

Method Validation and Quality Assurance in Environmental Matrices

Method validation is an essential process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. For the analysis of PFMPA in environmental matrices, this involves a rigorous evaluation of several performance characteristics.

Key parameters assessed during method validation include:

Accuracy: The closeness of the measured value to the true value. This is often determined through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. nih.gov

Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For PFECAs, a method detection limit of 16 ng/L has been estimated. nih.gov

Quality assurance (QA) protocols are implemented alongside validated methods to ensure the ongoing reliability of the data. This includes the regular analysis of procedural blanks, quality control samples, and matrix spikes. nih.gov

Standard Reference Materials and Certified Standards in Research

The availability of high-quality standard reference materials (SRMs) and certified reference materials (CRMs) is fundamental for accurate quantification and method validation in PFAS analysis. accustandard.comaccustandard.com These materials are produced by reputable organizations and come with a certificate of analysis that provides information on the certified concentration and its uncertainty. accustandard.comsigmaaldrich.com

For this compound, several suppliers offer certified reference materials. These standards are typically provided as solutions in a solvent like methanol at a specified concentration. accustandard.comaccustandard.comrestek.comesslabshop.com They are essential for:

Calibration: Preparing calibration curves to quantify the concentration of PFMPA in unknown samples.

Method Validation: Assessing the accuracy and precision of analytical methods.

Quality Control: Ensuring the ongoing performance of analytical instrumentation and procedures.

The table below provides examples of commercially available certified reference materials for this compound.

| Product Name | Catalog Number | Concentration | Matrix | Supplier |

| This compound (PFMPA) | PFOA-020S | 100 µg/mL | Methanol | AccuStandard. accustandard.com |

| This compound (PFMPA) | PFOA-020S-0.02X | 2 µg/mL | Methanol | AccuStandard. accustandard.com |

| This compound certified reference material | TraceCERT® | - | - | Sigma-Aldrich. sigmaaldrich.com |

| This compound (PFMPA) Standard | 30824 | 100 µg/mL | Methanol (1 mM NaOH)/2-Propanol (98:2) | Restek. restek.com |

| This compound | 14721.4-50-ME | 50 µg/mL | Methanol | ESSLAB. esslabshop.com |

Environmental Occurrence and Distribution of Perfluoro 3 Methoxypropanoic Acid

Detection in Aquatic Environments

The presence of PFMOPrA in aquatic environments is a growing concern due to the potential for long-range transport and contamination of water resources.

Scientific investigations have confirmed the presence of PFMOPrA in various surface water bodies, including rivers and lakes. In New Jersey, a study of 11 targeted waterbodies found that all water samples contained detectable levels of at least four different PFAS compounds. The total PFAS concentrations in these water samples ranged from 22.9 to 279.5 ng/L. nih.gov While shorter-chain PFAS were more prevalent in the water column, this indicates the widespread nature of PFAS contamination in the state's surface waters. nih.gov

A study in Washington State in 2008 revealed the widespread occurrence of total perfluorinated compounds (PFCs) at concentrations generally near or below 10 ng/L in 14 different surface waters. wa.gov However, higher concentrations were observed in specific locations like the South Fork Palouse River, West Medical Lake, and Lake Washington. wa.gov A follow-up study in 2016 found that 40% of spring surface water samples from 15 waterbodies had at least one PFAS detected, with total detected concentrations ranging from 7.36 to 153 ng/L. wa.gov The highest of these concentrations was found in West Medical Lake. wa.gov

In Europe, PFAS have been identified in the surface waters of several countries, including Austria, France, Germany, the Netherlands, and Sweden. europa.eu A 2023 study by the European Environment Agency highlighted that in 2022, a significant percentage of monitored surface water bodies in several European countries exceeded the Environmental Quality Standard (EQS) for PFOS, a related PFAS compound. For example, 100% of reported water bodies in Belgium, France, and Iceland exceeded the EQS, followed by the Netherlands (96%) and Germany (83%). europa.euioplus.nl While these data are for PFOS, they underscore the extensive impact of PFAS on European surface waters.

A study on surface waters and fish in Turkey found PFOA concentrations ranging from 1.8 ± 0.1 ng/L to 6.1 ± 2.9 ng/L. mdpi.com In Pensacola, Florida, a 2021 study of surface water detected 21 different PFAS, with PFPeA having the highest median concentration at 2.98 ng/L. nih.gov

Table 1: Detection of Perfluoro-3-methoxypropanoic Acid (PFMOPrA) and Related PFAS in Surface Water Systems

| Location/Study | Matrix | Detected Compounds | Concentration Range (ng/L) |

| New Jersey, USA nih.gov | Surface Water | At least 4 PFAS | 22.9 - 279.5 (ΣPFAS) |

| Washington State, USA (2008) wa.gov | Surface Water | Total PFCs | Near or < 10 (most sites) |

| Washington State, USA (2016) wa.gov | Surface Water | At least 1 PFAS | 7.36 - 153 (Total Detected) |

| Turkey mdpi.com | Surface Water | PFOA | 1.8 - 6.1 |

| Pensacola, FL, USA nih.gov | Surface Water | PFPeA | Median: 2.98 |

Note: ΣPFAS refers to the sum of concentrations of all measured PFAS.

Groundwater, a critical source of drinking water for many communities, is also susceptible to contamination by PFMOPrA and other PFAS. A 2022 study of groundwater used as a source of drinking water in the eastern United States detected 14 different PFAS out of 24 analyzed. nih.gov At least one PFAS was detected in 54% of the 254 wells sampled, with 60% of public-supply wells and 20% of domestic wells showing detections. nih.gov The United States Geological Survey (USGS) also provides geochemical and geospatial data for PFAS in groundwater in the eastern U.S., which includes results from 254 wells sampled in 2019 and 2020. usgs.gov

In Europe, the European Environment Agency has noted the detection of PFAS in the groundwater of several countries. europa.eu A 2023 report by the International Association of Hydrogeologists highlighted a study in China where PFOA and PFBS were found in groundwater near a fluorochemical industrial park at maximum concentrations exceeding 20 µg/L. iah.org While not specific to PFMOPrA, this demonstrates the potential for high levels of PFAS contamination in groundwater near industrial sources.

A comprehensive review of PFAS in groundwater across 21 countries revealed that PFOA and PFOS were the most frequently reported compounds, with concentrations ranging from less than 0.03 ng/L to approximately 7 mg/L for PFOA. floridadep.gov

The presence of PFMOPrA in drinking water is a significant public health concern. In the United States, the Environmental Protection Agency's (EPA) Third Unregulated Contaminant Monitoring Rule (UCMR3), conducted from 2013-2015, analyzed for six PFAS in drinking water and found detections in 4% of public water systems. nih.gov The more recent UCMR5 (2023-2025) has expanded the list of monitored PFAS to 29 compounds, which likely includes PFMOPrA. ramboll.comjwcwater.org Initial data from UCMR5 released in early 2024 showed that PFPeA, PFBA, and PFHxA were among the most frequently detected PFAS. ramboll.com

Data from the Environmental Working Group (EWG) indicates that as of June 2025, over 165 million people in the U.S. have drinking water confirmed to be contaminated with PFAS. ewg.org Specifically for PFMOPrA, the EWG has reported its detection in drinking water utilities in North Carolina, affecting a significant population. livelarq.comlivelarq.com

A study of 25 drinking water treatment plants across the U.S. detected 17 different PFAS in all 50 source and treated water samples, with total PFAS concentrations ranging from less than 1 ng/L to 1102 ng/L. nih.gov Another nationwide prospective cohort study of U.S. women found that PFOA and PFNA in tap water were significant predictors of their concentrations in blood plasma. nih.gov

Table 2: Detection of this compound (PFMOPrA) and Related PFAS in Drinking Water Sources

| Location/Study | Matrix | Detected Compounds | Key Findings |

| USA (UCMR3, 2013-2015) nih.gov | Public Water Systems | 6 PFAS | Detections in 4% of systems. |

| USA (UCMR5, 2023-present) ramboll.com | Public Water Systems | 29 PFAS | PFPeA, PFBA, PFHxA among most frequent. |

| North Carolina, USA livelarq.comlivelarq.com | Drinking Water Utilities | PFMOPrA | Detected, affecting over 153,000 people. |

| 25 U.S. DWTPs nih.gov | Source & Treated Water | 17 PFAS | Detected in all samples; ΣPFAS <1 - 1102 ng/L. |

| Nationwide U.S. Women Cohort nih.gov | Tap Water (1989-1990) | 15 PFAS | nPFOA, nPFHxS, nPFOS most frequent. |

Note: DWTP stands for Drinking Water Treatment Plant.

Wastewater treatment plants (WWTPs) are recognized as significant point sources of PFAS into the environment. A study of three WWTPs in Washington State found that short-chain PFCAs were more frequently detected in influent and effluent, while long-chain PFCAs were more prevalent in sludge and biosolids. wa.gov PFHxA and PFOA were detected in all samples across all matrices. wa.gov The influent and effluent concentrations of short-chain PFCAs and PFOA were generally in the range of 1.0–13 ng/L, with some exceptions of higher concentrations. wa.gov

In the Netherlands, a monitoring campaign at eight WWTPs found that PFAS were hardly removed, or not at all, during the treatment process. stowa.nl The study estimated that 65–180 kg of PFAS are released into the environment annually via effluent from all Dutch WWTPs. stowa.nl

A study of 38 WWTPs in the U.S. detected PFAS in all influent, effluent, and biosolids samples. cwea.org The mean of the sum of detected, quantifiable PFAS concentrations were 98 ± 28 ng/L in influent and 80 ± 24 ng/L in effluent. cwea.org

Table 3: Detection of this compound (PFMOPrA) and Related PFAS in Wastewater

| Location/Study | Matrix | Detected Compounds | Concentration Range (ng/L) |

| 3 Washington State WWTPs wa.gov | Influent & Effluent | Short-chain PFCAs, PFOA | 1.0 - 13 |

| 8 Netherlands WWTPs stowa.nl | Effluent | Various PFAS | - |

| 38 U.S. WRRFs cwea.org | Influent | Quantifiable PFAS | Mean Σ: 98 ± 28 |

| 38 U.S. WRRFs cwea.org | Effluent | Quantifiable PFAS | Mean Σ: 80 ± 24 |

Note: WRRF stands for Water Resource Recovery Facility.

Presence in Terrestrial Compartments

The contamination of terrestrial environments with PFMOPrA is a result of various transport pathways, including atmospheric deposition and the application of contaminated materials.

Soil acts as a significant reservoir for PFAS, with the potential for long-term leaching into groundwater. A comprehensive review of PFAS concentrations in soils from over 2,500 sites worldwide found that PFAS were present in almost every tested soil sample, even in remote regions. nih.gov Concentrations at contaminated sites were generally orders of magnitude higher than background levels, with maximum reported PFOS concentrations reaching several hundred mg/kg. nih.gov

A study on background soil concentrations in the Northeast United States analyzed for 36 different PFAS compounds. newmoa.org In Vermont, total PFAA concentrations ranged from 0.54 to 36 ng/g dry soil weight, with PFOS being the most common, followed by PFNA and PFOA. newmoa.org In Massachusetts, 58% of surface soil samples had concentrations of six specific PFAS that exceeded the lowest state risk-based standard. newmoa.org

In Europe, PFAS have been identified in soils in several countries, often linked to industrial activities or the use of firefighting foams. europa.eu For instance, large-scale environmental pollution has been found around PFAS production plants in Belgium and the Netherlands. europa.eu

Analysis of depth profiles in soil has shown significant retention of PFAS in the vadose zone over decades, indicating a long-term source of groundwater contamination. nih.govnih.gov

Table 4: Detection of this compound (PFMOPrA) and Related PFAS in Soil

| Location/Study | Matrix | Detected Compounds | Concentration Range |

| Global Review nih.gov | Soil | Various PFAS | Up to several hundred mg/kg (PFOS) |

| Vermont, USA newmoa.org | Soil | 36 PFAS | 0.54 - 36 ng/g (Total PFAA) |

| Massachusetts, USA newmoa.org | Surface Soil | 6 PFAS | 58% of samples > risk-based standard |

Sediment Accumulation

Sediments can act as a significant sink and a long-term source of PFAS in the aquatic environment. The accumulation of these persistent chemicals in sediment is a critical aspect of their environmental fate.

Research Findings:

This compound is included as a target analyte in established environmental monitoring methods, such as the U.S. Environmental Protection Agency (EPA) Method 1633, which is used for the analysis of PFAS in soils and sediments. dnr.state.mn.usnorden.org This indicates its relevance as a compound of interest in environmental contamination assessments.

Studies have confirmed the presence of PFMPA in sediment samples, although detailed quantitative data on its concentration are limited in publicly available literature. For instance, a study investigating the release of PFAS from a fire at a waste management facility in Melbourne, Australia, reported the detection of PFMPA in sediment samples from an urban creek. However, the concentrations were described as negligible, and specific quantitative values were not provided. copernicus.org

In the United States, a 2024 report on the Dzus Fastener Company site in New York mentioned that one or more PFAS compounds were detected in sediment samples, with PFMPA being on the list of analyzed substances. This suggests its potential presence at industrial sites, though specific concentrations for PFMPA were not detailed in the summary report. eurofins.com Similarly, the Greater Lake Washington Watershed PFAS Survey included PFMPA in its analysis of ether acids in sediment, further indicating that this compound is being monitored in environmental surveys.

A study on the Delaware River Basin also reported the detection of various PFAS in sediment, and PFMPA was among the monitored compounds. nj.gov While a summary graph of total PFAS concentrations in sediment was provided, specific data for PFMPA were not singled out. The Total Oxidizable Precursor (TOP) Assay, a method used to assess the presence of PFAS precursors, has shown that some precursor compounds can be transformed into PFMPA. nih.gov This suggests that in addition to direct releases, the transformation of other PFAS could contribute to the presence of PFMPA in sediments.

The available information indicates that while analytical methods are capable of detecting PFMPA in sediments and it has been found in various locations, a comprehensive dataset of its concentration levels is not yet widely available. The reporting limit for PFMPA in soil and sediment analysis by some commercial laboratories is around 2.5 µg/kg dry matter.

Below is an interactive table summarizing the detection of this compound in sediment based on available research. Due to the limited quantitative data, the table primarily indicates its detection status.

| Location/Study | Matrix | Detection Status | Concentration Range (µg/kg dw) | Reference |

| Urban Creek, Melbourne, Australia | Sediment | Detected | Negligible (exact value not reported) | copernicus.org |

| Dzus Fastener Co. Site, NY, USA | Sediment | Detected (as part of a suite of PFAS) | Not specified | eurofins.com |

| Delaware River Basin, USA | Sediment | Monitored (detected as part of a suite of PFAS) | Not specified for PFMPA | nj.gov |

Note: "dw" denotes dry weight.

Occurrence in Atmospheric Media (e.g., PM2.5)

The transport of PFAS through the atmosphere is a significant pathway for their global distribution. These compounds can be present in the gas phase or associated with particulate matter (PM), such as PM2.5.

Research Findings:

The presence of this compound in the atmosphere has been confirmed in a limited number of studies. Research has shown that PFMPA can be aerosolized from contaminated aqueous solutions, suggesting a potential pathway for its entry into the atmosphere from sources like wastewater treatment plants or industrial facilities. bham.ac.ukcoventry.ac.uk

One study specifically investigating PFAS in particulate matter (PM10) from activated sludge aeration detected PFMPA, indicating that wastewater treatment processes can be a source of atmospheric PFMPA. copernicus.org While this study focused on PM10, it highlights the potential for PFMPA to be associated with atmospheric particles. Another study mentioned the detection of PFMPA in both the gas and particulate phases in ambient and indoor air. coventry.ac.uk

Despite these findings, there is a scarcity of quantitative data specifically on the concentration of PFMPA in PM2.5. A study on targeted PFAS concentrations excluded PFMPA from a comparison with regional precipitation data, indicating a lack of available measurements in that specific context. researchgate.net The United States Geological Survey (USGS) has noted that several major classes of PFAS have been measured in ambient air, but specific data for emerging compounds like PFMPA remain limited. usgs.gov

The following table summarizes the findings on the atmospheric occurrence of this compound.

| Study Focus | Atmospheric Medium | Detection Status | Key Finding | Reference |

| Aerosolization from contaminated water | Aerosols | Detected | PFMPA can be aerosolized from aqueous solutions. | bham.ac.ukcoventry.ac.uk |

| Activated sludge aeration | PM10 | Detected | Wastewater treatment can be a source of atmospheric PFMPA. | copernicus.org |

| Ambient and indoor air | Gas and Particulate Phase | Detected | PFMPA has been identified in both air phases. | coventry.ac.uk |

Distribution in Biota and Ecological Receptors

The bioaccumulation of PFAS in wildlife is a significant concern due to the potential for adverse health effects and biomagnification through the food web.

Research Findings:

This compound has been detected in various biological samples, indicating its uptake by wildlife. A 2022 report from the Minnesota Department of Natural Resources on wildlife research findings documented the detection of PFMPA in the liver of a white-tailed deer. dnr.state.mn.us In this study, out of 116 deer liver samples analyzed, one sample showed a PFMPA concentration of 0.72 ng/g.

Research on marine mammals has also identified the presence of this compound. A study on dolphins from south-east Australia reported the detection of several emerging PFAS, including this compound, in their liver tissue. researchgate.net This finding suggests the potential for bioaccumulation in marine ecosystems.

Furthermore, a data package on contaminants in migratory waterfowl in the Northeast United States included PFMPA as one of the analytes measured in breast muscle tissue. While the specific concentration data from this study is not detailed in the available summary, its inclusion in the analytical suite points to its relevance as a potential contaminant in avian species.

The frequent detection of PFMPA in environmental samples has led to its inclusion in broader discussions about the potential hazards of PFAS to ecological receptors. archives.gov However, comprehensive studies detailing the extent of its bioaccumulation and biomagnification across different trophic levels are still emerging.

The following interactive data table presents the reported concentrations of this compound in various biota.

| Species | Tissue | Location | Concentration (ng/g wet weight) | Reference |

| White-tailed Deer (Odocoileus virginianus) | Liver | Minnesota, USA | 0.72 (in 1 of 116 samples) | dnr.state.mn.us |

| Dolphins (various species) | Liver | South-east Australia | Detected (specific concentrations not provided) | researchgate.net |

| Migratory Waterfowl (various species) | Breast Muscle | Northeast USA | Analyzed (specific concentrations not provided) |

Environmental Fate and Transport Mechanisms of Perfluoro 3 Methoxypropanoic Acid

Mobility and Leaching in Porous Media

The mobility of PFAS compounds in soil and groundwater is a significant concern for environmental contamination. Generally, the mobility of PFAS in porous media is inversely related to their perfluoroalkyl chain length; shorter-chain PFAS are typically more mobile in groundwater envirotech-online.com. As a short-chain ether-containing PFAS, PFMOPrA is expected to exhibit relatively high mobility.

Groundwater flow and transport modeling of various PFAS, including the short-chain perfluoropentanoic acid (PFPeA), has been conducted to map their transport from contaminated sites w-program.nu. Such models indicate that while sorption to soil can retard movement, the high persistence and mobility of short-chain PFAS can lead to the formation of extensive groundwater plumes w-program.nunih.gov. The transport of PFAS in groundwater is primarily driven by advection, the flow-related transport within the water nccoast.org.

Interactions with Environmental Matrices (e.g., Adsorption to Activated Carbon)

The interaction of PFMOPrA with environmental matrices such as soil, sediment, and activated carbon is a key process influencing its transport and potential for remediation. The primary mechanisms governing the sorption of PFAS are hydrophobic and electrostatic interactions itrcweb.org.

Adsorption to Activated Carbon:

Activated carbon (AC) is a widely used adsorbent for the removal of PFAS from water researchgate.net. The adsorption of PFAS onto AC is primarily driven by hydrophobic interactions between the fluorinated carbon tail of the PFAS molecule and the carbon surface rsc.orgnih.gov. Electrostatic interactions also play a role, especially for ionic PFAS like PFMOPrA rsc.orgnih.gov.

The effectiveness of AC for PFAS removal can be influenced by several factors:

PFAS Structure: Longer-chain PFAS generally exhibit stronger sorption to AC than short-chain PFAS nih.govresearchgate.net. The presence of an ether linkage in PFMOPrA may also influence its adsorption characteristics.

Competition: The presence of other organic compounds and dissolved organic matter can compete with PFAS for adsorption sites on AC, potentially reducing its removal efficiency nih.gov.

AC Properties: The properties of the activated carbon, such as pore size distribution and surface chemistry, can impact its adsorption capacity for different PFAS researchgate.net.

Research has shown that tailoring the surface chemistry of activated carbon, for instance with quaternary ammonium (B1175870) compounds, can dramatically improve its effectiveness for removing certain PFAS like PFOA nih.gov.

Sorption to Soil and Sediment:

The sorption of PFAS to soil and sediment is a critical factor controlling their mobility in the environment. The primary soil component responsible for PFAS sorption is organic carbon nih.gov. Studies on a range of PFAS have shown a strong correlation between the sorption coefficient (Kd) and the organic carbon content of sediments nih.gov.

The sorption behavior is also dependent on the specific PFAS. Perfluoroalkane sulfonates (PFSAs) tend to sorb more strongly than perfluorocarboxylates (PFCAs) of the same chain length itrcweb.orgnih.gov. For PFMOPrA, being a perfluorinated carboxylic acid, its sorption to soil and sediment is expected to be significant in organic-rich environments, but likely less than that of long-chain PFAS. The sorption of some PFAS to minerals like clay has also been observed, with interactions influenced by pH and ionic strength nih.gov. In some cases, changing redox conditions in aquifer sediments have been shown to decrease the sorption of PFOA and PFOS over time, suggesting that their mobility can be highly variable researchgate.net.

Potential for Bioaccumulation and Biotransformation

Bioaccumulation:

The bioaccumulation of PFAS in aquatic organisms, such as fish, has been widely studied. Generally, the bioaccumulation potential of perfluoroalkyl acids (PFAAs) increases with the length of the perfluorinated carbon chain . Higher concentrations of PFAS are often found in the liver and blood of fish compared to muscle tissue nih.gov.

Log bioaccumulation factors (BAFs) for C7 to C10 perfluorocarboxylic acids (PFCAs) in freshwater fish have been found to range from 0.9 to 4.3 nih.gov. A BAF greater than 1 indicates a tendency to bioaccumulate nih.gov. Given that PFMOPrA is a short-chain ether PFAS, its bioaccumulation potential is expected to be lower than that of long-chain PFAS like PFOA and PFOS. Studies on other ether-containing PFAS have shown that they can have shorter biological half-lives than legacy PFAS like PFOA and PFOS nih.gov. However, it is important to note that even some short-chain PFAS precursors have been found to have a high potential for bioaccumulation nih.gov.

Biotransformation:

Biotransformation is the chemical alteration of a substance within a living organism. While perfluoroalkyl acids like PFMOPrA are generally considered to be resistant to biotransformation, many polyfluorinated PFAS precursors can be transformed into more stable PFAAs nih.govresearchgate.netnih.gov. This transformation can be a significant indirect source of PFAA contamination in the environment and in organisms researchgate.net.

Microbial biotransformation of PFAS precursors has been observed under both aerobic and anaerobic conditions nih.govresearchgate.net. For example, fluorotelomer alcohols can be transformed into perfluorocarboxylic acids digitellinc.com. The biotransformation of PFAS precursors can involve the cleavage of carbon-fluorine bonds and the degradation of non-fluorinated functional groups through processes like oxidation and dealkylation, often resulting in the formation of shorter-chained PFAAs researchgate.net. While the direct biotransformation of PFMOPrA has not been documented, the possibility of it being a transformation product of other precursor compounds cannot be ruled out.

Atmospheric Transport and Deposition Pathways

Atmospheric transport is a significant pathway for the global distribution of PFAS, leading to their presence in remote environments far from industrial sources mdpi.comuwinnipeg.caresearchgate.net. While many PFAS have low volatility, they can be transported in the atmosphere through various mechanisms, including as gases or adsorbed to particulate matter itrcweb.orgresearchgate.net.

Once in the atmosphere, PFAS can undergo long-range transport and are eventually removed from the atmosphere and deposited onto land and water surfaces through wet deposition (rain and snow) and dry deposition nccoast.orgresearchgate.net. This atmospheric deposition is a primary input of PFAS to remote ecosystems like the Arctic and high-altitude regions mdpi.comresearchgate.net. For instance, the detection of various PFAS, including PFCAs, in the Arctic is attributed to atmospheric transport and the subsequent oxidation of volatile precursors mdpi.com.

The chemical structure of a PFAS influences its atmospheric behavior. For example, linear PFAS isomers may favor the gaseous state, while branched isomers are more likely to be associated with airborne particulates researchgate.net. As a member of the PFAS class, PFMOPrA has the potential to be transported through the atmosphere and contribute to contamination in remote regions.

Breakdown and Persistence in Environmental Systems

Per- and polyfluoroalkyl substances are often referred to as "forever chemicals" due to their extreme persistence in the environment. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making PFAS highly resistant to degradation under normal environmental conditions researchgate.net.

While specific data on the persistence and degradability of Perfluoro-3-methoxypropanoic acid are limited, a safety data sheet indicates that such data are not available carlroth.com. However, the same document provides a theoretical oxygen demand of 0.3825 mg/mg, which is a calculated value and does not represent actual environmental degradation rates carlroth.com.

In general, perfluoroalkyl acids (PFAAs), the class to which PFMOPrA belongs, are not known to degrade in the environment nccoast.org. While some studies have shown that long-chain PFAS can break down into shorter-chain PFAS, these shorter-chain compounds, including those similar in structure to PFMOPrA, are generally stable researchgate.net.

Sources and Pathways of Perfluoro 3 Methoxypropanoic Acid Release to the Environment

Industrial Emission Sources

Industrial facilities are primary sources of Perfluoro-3-methoxypropanoic acid (PFMOPrA) release into the environment. These emissions can occur through various mechanisms, including releases to the atmosphere, wastewater discharges, and the disposal of industrial waste. enviro.wiki

A study of a large-scale fluoropolymer industrial park in China revealed the atmospheric emissions of several perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs), including compounds structurally related to PFMOPrA. nih.govnih.govresearchgate.net The research estimated the emission rate of perfluorooctanoic acid (PFOA) to the air from this industrial park to be between 0.4 and 1.3 tons per year. nih.govnih.govresearchgate.net Such emissions can be transported over long distances in the atmosphere. nih.govnih.govresearchgate.net While this study did not specifically quantify PFMOPrA emissions, it highlights the potential for significant atmospheric release of related PFAS compounds from fluorochemical manufacturing.

Industrial activities that utilize PFAS, such as metal plating and finishing, where these substances are used as mist suppressants, also contribute to their environmental release. itrcweb.org

Connection to Fluoropolymer Production and By-products (e.g., GenX)

This compound is associated with the production of fluoropolymers. Fluoropolymers are used in a wide range of applications due to their chemical resistance and durability. efpia.eu The manufacturing process for some fluoropolymers has historically used PFOA as a processing aid. wikipedia.org

In response to concerns about the environmental and health impacts of PFOA, alternative processing aids have been developed, such as the GenX technology. wikipedia.org GenX is the trade name for a technology that uses hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium (B1175870) salt. wikipedia.org The production process involving GenX can also generate by-products. wikipedia.orgcswab.orgenv-health.org For instance, the synthesis of certain fluoromonomers can result in the creation of GenX as a byproduct, which has been detected in the wastewater discharged from manufacturing facilities. cswab.org

While the direct production of PFMOPrA as a primary product is for laboratory and analytical use, its presence in the environment can be linked to the broader fluoropolymer industry. carlroth.com The European Food Safety Authority (EFSA) has evaluated the use of a related compound, 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, as a polymerisation aid in the manufacture of fluoropolymers. europa.eu This indicates the use of structurally similar compounds within the fluoropolymer industry.

Contribution from Consumer Products and Commercial Applications

PFAS, including compounds like PFMOPrA, are utilized in a variety of consumer products due to their water- and oil-resistant properties. ewg.orgnih.gov These products can be a source of environmental release throughout their lifecycle, from manufacturing to disposal. enviro.wiki

PFAS have been found in food contact materials, such as microwave popcorn bags, and textiles. nih.gov While specific data on PFMOPrA in many consumer products is limited, the general presence of a wide range of PFAS in these items suggests a potential pathway for its release. nih.gov The use of PFAS in building materials, such as wood fiber insulation, has also been documented. itrcweb.org

The following table summarizes some consumer product categories known to contain PFAS:

| Product Category | Examples |

| Food Contact Materials | Microwave popcorn bags, fast food wrappers |

| Textiles | Carpets, upholstery, waterproof clothing |

| Building Materials | Wood fiber insulation |

Wastewater Treatment Plant Discharges

Wastewater treatment plants (WWTPs) are a significant pathway for the release of PFAS, including PFMOPrA, into the environment. caymanchem.com These facilities receive wastewater from various sources, including industrial discharges and domestic wastewater, which can contain a mixture of PFAS. youtube.com

Studies have shown that many PFAS are not effectively removed during conventional wastewater treatment processes and are subsequently discharged in the effluent. caymanchem.com A study of WWTPs in Michigan identified various industrial sources contributing to PFAS in the wastewater, highlighting the importance of industrial pretreatment programs to reduce these discharges. youtube.com Research has also detected PFMOPrA as a contaminant in wastewater. caymanchem.com

The following table shows the maximum and median concentrations of some PFAS found in WWTP influent and landfill leachate in one study.

| Compound | WWTP Influent Max (ng/L) | WWTP Influent Median (ng/L) | Landfill Leachate Max (ng/L) | Landfill Leachate Median (ng/L) |

| Perfluoropentanoic acid (PFPeA) | 130 | 58 | 1800 | 880 |

| Perfluorohexanoic acid (PFHxA) | 110 | 60 | 2500 | 650 |

| Perfluorooctanoic acid (PFOA) | 48 | 21 | 1400 | 360 |

| Perfluorooctane (B1214571) sulfonate (PFOS) | 48 | 22 | 1200 | 270 |

| 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | Not Reported | Not Reported | 9700 | 1200 |

| Adapted from Lang et al. (2017) and related studies. itrcweb.orgcswab.orgrsc.org |

Influence of Firefighting Foams (AFFF)

Aqueous film-forming foams (AFFF) are used to extinguish flammable liquid fires and have been identified as a major source of PFAS release to the environment. enviro.wikilibertymutual.com Historically, AFFF formulations contained long-chain PFAS like perfluorooctane sulfonate (PFOS) and PFOA. libertymutual.comepa.iealaska.gov

While PFMOPrA is not typically listed as a primary component of AFFF, the complex mixture of fluorinated compounds in these foams and their potential for transformation in the environment could contribute to the presence of various PFAS at AFFF-impacted sites. libertymutual.comalaska.govitrcweb.org Releases of AFFF can occur during firefighting activities, training exercises, and from leaking storage containers. enviro.wikialaska.gov

Modern AFFF formulations have shifted towards shorter-chain PFAS. libertymutual.comalaska.govepfire.de However, the legacy of AFFF use has resulted in widespread environmental contamination at military bases, airports, and firefighter training facilities. libertymutual.comalaska.gov

Landfill Leachate Contributions

Landfills are significant reservoirs for PFAS-containing waste from industrial, commercial, and consumer sources. enviro.wikimiami.edu As this waste degrades, PFAS can be released into landfill leachate, which is the liquid that percolates through the waste. miami.edudigitellinc.comresearchgate.net

Studies of landfill leachate have detected a wide variety of PFAS, with concentrations that can be significantly higher than those found in other environmental media. researchgate.net The composition of PFAS in leachate can vary depending on the age and type of waste in the landfill. enviro.wikiresearchgate.net For example, 5:3 fluorotelomer carboxylic acid (FTCA) has been identified as a common and often dominant PFAS in landfill leachate, potentially serving as an indicator of landfill contamination. enviro.wikiitrcweb.orgresearchgate.net

Leachate from landfills is often transported to WWTPs for treatment, creating another pathway for PFAS to enter the aquatic environment. cswab.orgmiami.edu

Toxicological Research and Risk Assessment of Perfluoro 3 Methoxypropanoic Acid

Comparative Toxicological Analyses with Legacy PFAS Compounds

Legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have been extensively studied and are known to cause a variety of adverse health effects, including immune suppression, hepatotoxicity, and altered cholesterol metabolism. nih.gov As new PFAS like PFMOPrA are introduced, it is crucial to compare their toxicological profiles to these well-characterized legacy compounds.

A recent study investigated the impact of ten different PFAS, including PFMOPrA (also referred to as PMPP/Adona in the study), on the lipid metabolism in human hepatocyte-like cells (HepaRG). nih.gov The research revealed that both legacy PFAS (PFOA, PFOS, PFBA, PFDA, PFHxA, PFHxS, and PFNA) and alternative PFAS, including PFMOPrA, have the potential to disrupt lipid homeostasis and metabolism in hepatic cells. nih.gov This study provides a comprehensive insight into the impacts of both legacy and alternative PFAS on the lipid composition in these cells, highlighting that PFMOPrA shares some of the disruptive capabilities of its predecessors. nih.gov

The broader class of PFAS, encompassing over 9,000 compounds, is recognized for its persistence, bioaccumulation, and toxicity. unisa.edu.au Human exposure to these chemicals can occur through various routes, including contaminated air, food, water, and consumer products. unisa.edu.au Research has linked PFAS exposure to adverse effects on fertility, metabolism, endocrine function, and the immune system, among other health concerns. unisa.edu.au While direct comparative toxicity studies between PFMOPrA and all legacy PFAS are still emerging, the existing data suggests that newer alternatives may also pose significant health risks. For instance, studies on various replacement PFAS have shown that they can be potent modulators of gene expression related to lipid metabolism. nih.gov

Interactive Table: Investigated PFAS in HepaRG Cell Lipid Profile Study nih.gov

| Compound Type | Compound Name |

|---|---|

| Alternative PFAS | Perfluoro-3-methoxypropanoic acid (PMPP/Adona) |

| Alternative PFAS | Ammonium (B1175870) perfluoro-(2-methyl-3-oxahexanoate) (HFPO-DA/GenX) |

| Alternative PFAS | Perfluorobutanesulfonic acid (PFBS) |

| Legacy PFAS | Perfluorobutanoic acid (PFBA) |

| Legacy PFAS | Perfluorodecanoic acid (PFDA) |

| Legacy PFAS | Perfluorohexanoic acid (PFHxA) |

| Legacy PFAS | Perfluorohexanesulfonate (PFHxS) |

| Legacy PFAS | Perfluorononanoic acid (PFNA) |

| Legacy PFAS | Perfluorooctanoic acid (PFOA) |

| Legacy PFAS | Perfluorooctanesulfonic acid (PFOS) |

Transcriptomic Assessment Studies and Reference Value Derivation

The U.S. Environmental Protection Agency (EPA) has developed the EPA Transcriptomic Assessment Product (ETAP) to evaluate data-poor chemicals like PFMOPrA. figshare.com This approach utilizes standardized short-term in vivo studies and data analysis to derive transcriptomic-based reference values. figshare.com A transcriptomic reference value (TRV) is an estimate of a daily oral dose that is likely to be without an appreciable risk of adverse non-cancer health effects over a lifetime. nih.gov

Transcriptomic analysis, which examines changes in gene expression, is a powerful tool for understanding the potential toxicity of chemicals. In the context of PFAS, studies have shown that exposure can lead to significant alterations in gene expression in various tissues. For example, research on other PFAS in human hepatocytes has demonstrated the induction of genes related to lipid transport, metabolism, and synthesis. nih.gov

While specific, detailed public data on all organ systems affected by PFMOPrA is limited, the ETAP methodology involves analyzing gene expression changes to identify potential toxicity concerns. nih.gov The coordinated transcriptional changes observed are used to identify a point-of-departure, without necessarily discriminating between specific hazards or modes of action. nih.gov Studies on other PFAS have shown that they can modulate the expression of genes regulated by nuclear receptors, which play a crucial role in many physiological processes. nih.gov For instance, PFOA has been shown to affect the transcriptomic responses in HepaRG cells through the activation of PPARα and indirect activation of other nuclear receptors. nih.gov Cross-species transcriptomics analysis has also highlighted that distinct PFAS molecules can induce comparable transcriptional changes across different species, affecting conserved metabolic processes like lipid metabolism and immune response. semanticscholar.org

A key outcome of the ETAP is the derivation of a transcriptomic point-of-departure (POD). nih.gov The transcriptomic POD is defined as the dose at which no coordinated transcriptional changes indicative of potential toxicity are observed. nih.gov This POD is then used, with the application of uncertainty factors, to calculate the TRV. nih.gov

The process of deriving a tPOD involves several steps, including filtering for dose-dependent genes, fitting data to dose-response models to determine a benchmark dose (BMD) for each gene, and then mapping these genes to biological pathways. frontiersin.org The tPOD is often based on the enriched pathway with the lowest mean or median BMD of the associated genes. frontiersin.org High-throughput transcriptomics (HTTr) data can be used to model BMD values from active biological signatures. epa.gov

For PFMOPrA, the EPA's ETAP provides a framework for deriving these crucial reference values to aid in risk assessment and management decisions. figshare.comnih.gov

Sublethal Effects in Ecotoxicological Models

The impact of PFAS extends beyond human health to ecosystems. Soil, in particular, can act as a sink for these persistent chemicals, affecting the organisms that inhabit it. nih.gov

The mechanisms of PFAS toxicity in soil microbes can include membrane disruption, oxidative stress, and DNA damage. nih.gov These biochemical disruptions can lead to the inactivation or death of microorganisms. nih.gov Furthermore, PFAS have been reported to inhibit enzymes crucial for biogeochemical cycles, such as glycoside hydrolases involved in carbohydrate metabolism. nih.gov

In the context of neurotoxicity, emerging research on various PFAS compounds has begun to explore their effects on neuronal cells. biorxiv.org Studies using differentiated human neuroblastoma cells have shown that exposure to different PFAS can lead to distinct changes in gene expression. biorxiv.org For example, some PFAS have been found to upregulate genes related to hypoxia response and amino acid metabolism, while others downregulate genes involved in synaptic growth and neural function. biorxiv.org These findings suggest that the neurotoxic effects of PFAS are structurally dependent and offer insights into the molecular processes that may drive PFAS-induced neuronal dysfunction. biorxiv.org Although this research was not specific to PFMOPrA or soil organisms, it highlights a potential area of concern for the broader class of PFAS compounds.

Human Health Risk Assessment Frameworks for this compound

The human health risk assessment for this compound (PFMOPrA) is situated within the broader and evolving framework for per- and polyfluoroalkyl substances (PFAS). Due to the vast number of individual PFAS, including emerging compounds like PFMOPrA, regulatory bodies and scientific experts are moving towards tiered and group-based approaches for risk assessment. bohrium.comnih.gov This strategy is necessitated by the lack of comprehensive toxicological data for the majority of these persistent chemicals. bohrium.com

Frameworks for assessing the risks of PFAS mixtures are complex. They often rely on data from well-characterized legacy compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS), to infer the potential hazards of data-poor substances. bohrium.com The World Health Organization (WHO) is actively working on developing methodologies for the risk assessment of prioritized PFAS, both individually and as mixtures. The US Environmental Protection Agency (EPA) has also developed a framework for estimating the noncancer health risks of PFAS mixtures, which utilizes a Hazard Index approach.

For PFMOPrA specifically, its inclusion in the EPA's Transcriptomic Assessment Product (ETAP) initiative indicates that it is undergoing evaluation to understand its potential health risks. nih.gov Furthermore, PFMOPrA has been added to a list of substances for which the EPA has finalized a toxicity value, requiring reporting under the Toxic Substances Control Act (TSCA). mathewsopenaccess.com This suggests that a more defined risk assessment profile for this compound is emerging.

A safety data sheet for this compound indicates that while it is not classified as acutely toxic, mutagenic, carcinogenic, or a reproductive toxicant based on current knowledge, it is identified as causing severe skin burns, eye damage, and potential respiratory irritation. carlroth.comcarlroth.com However, the same document notes a lack of data regarding its bioaccumulative potential and other adverse effects, highlighting the existing data gaps. carlroth.com

Table 1: Regulatory and Hazard Information for this compound (PFMOPrA)

| Information Type | Details | Source(s) |

| Regulatory Status | Included in US EPA's Transcriptomic Assessment Product (ETAP); Added to a list for TSCA reporting due to a finalized toxicity value. | nih.govmathewsopenaccess.com |

| Hazard Classification | Causes severe skin burns and eye damage; May cause respiratory irritation. | carlroth.comcarlroth.com |

| Data Gaps | Lack of data on bioaccumulative potential and other long-term adverse effects. | carlroth.com |

Consideration of Inter-individual Variability in Responses

Understanding the variability in human responses to chemical exposures is a critical component of a comprehensive risk assessment. For PFAS, including PFMOPrA, there is growing evidence that inter-individual variability can significantly influence susceptibility to adverse health effects. This variability can stem from a multitude of factors, including genetics, lifestyle, and co-exposures.

Toxicokinetic studies have revealed significant differences in the half-lives and elimination pathways of various PFAS among different species, and also among individuals within the same species. nih.govnih.gov These differences can lead to variations in the internal dose of a given PFAS, which in turn can affect the severity of toxicological outcomes.

Genetic polymorphisms, particularly in genes related to metabolic pathways, have been identified as potential modifiers of PFAS-related health risks. nih.govahwendowment.org For instance, variations in genes associated with glucose and lipid metabolism may alter an individual's susceptibility to the metabolic disruptions caused by PFAS exposure. nih.gov While no studies have specifically investigated the role of genetic polymorphisms in the context of PFMOPrA exposure, the principles derived from studies on other PFAS are likely to be relevant.

The aforementioned in vitro cardiotoxicity study that included PFMOPrA also aimed to quantify the degree of inter-individual variability in response. nih.govnih.gov By using iPSC-derived cardiomyocytes from 16 different donors, the researchers were able to observe a wide range of sensitivities to the tested PFAS. For 19 of the PFAS that showed bioactivity, the study was able to quantify the inter-individual variability in their effects. nih.govnih.gov For most of these, the toxicodynamic variability was within a factor of 10. nih.govnih.gov This type of data is crucial for refining risk assessments by moving beyond default uncertainty factors and incorporating data-driven estimates of human variability.

Table 2: Factors Contributing to Inter-individual Variability in Response to PFAS

| Factor | Description | Relevance to PFMOPrA | Source(s) |

| Toxicokinetics | Differences in absorption, distribution, metabolism, and excretion affecting internal dose. | Expected to be a factor, though specific data for PFMOPrA is limited. | nih.govnih.gov |

| Genetic Polymorphisms | Variations in genes influencing metabolic pathways and susceptibility to toxicity. | Likely to be relevant based on studies of other PFAS. | nih.govahwendowment.org |

| Toxicodynamics | Intrinsic differences in the response of target cells and tissues to chemical exposure. | In vitro data for some PFAS shows significant variability in cardiotoxic responses. | nih.govnih.gov |

Human Exposure Assessment and Biomonitoring of Perfluoro 3 Methoxypropanoic Acid

Exposure Pathways and Routes

Human exposure to per- and polyfluoroalkyl substances (PFAS) is understood to occur through various environmental and dietary routes. While specific pathways for Perfluoro-3-methoxypropanoic acid (PFMOPrA), also known as ADONA, are not yet extensively detailed in scientific literature, general PFAS exposure pathways provide a likely framework. The primary routes of human exposure to PFAS include the consumption of contaminated food and drinking water. ewg.orgresearchgate.net

Industrial processes and the use of consumer products containing PFAS can lead to their release into the environment, contaminating water sources and soil. ewg.org Ingestion of dust particles from indoor environments where PFAS-containing products are present is another potential exposure route. ewg.org For some PFAS, dermal contact with products containing these chemicals and inhalation of contaminated air are also considered possible, though often less significant, pathways. uniupo.it Given that PFMOPrA is used as a replacement for other PFAS in industrial applications, its presence in drinking water in areas near manufacturing facilities has been a focus of investigation. nih.gov

Detection in Human Biological Matrices (e.g., blood, urine, hair, serum)

The detection of PFMOPrA in human biological matrices has proven challenging, suggesting that if present, it likely exists at very low concentrations in the general population.

Blood and Serum: A study conducted in Southern Germany specifically analyzed for 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] ammonium (B1175870) salt (ADONA), a synonym for PFMOPrA, in 969 human blood samples. The results indicated that concentrations of ADONA were below the limit of quantification in all samples. epa.gov In a separate study in Germany, which analyzed plasma samples from blood donors, ADONA was detected in only a few samples, with concentrations slightly above the limit of quantification of 0.2 μg/l. nih.gov

Another biomonitoring effort, the Survey of the Health of Wisconsin (SHOW), included Perfluoro-2-methoxypropanoic acid (PFMPA), another synonym for the target compound, in its analysis of 605 adult serum samples. In this study, PFMPA was not detected in any of the samples. scies.orgmedrxiv.org

Urine and Hair: Currently, there is a lack of specific data on the detection of PFMOPrA in human urine and hair. While studies have explored the presence of various other PFAS in these non-invasive matrices, the successful quantification of PFMOPrA has not been reported. cuny.edunih.govnih.gov Research into the utility of urine and hair for biomonitoring of a wide range of PFAS is ongoing, but for many of these compounds, particularly those with longer carbon chains, detection in these matrices is less frequent compared to blood serum. mdpi.com One study investigating a broad range of PFAS in the urine of Flemish adolescents did not identify PFMOPrA. nih.gov

Population-Level Biomonitoring Studies

Population-level biomonitoring for PFMOPrA is in its early stages, with available studies indicating very low to non-detectable levels in the populations studied.

A significant study in South Germany provides the most direct population-level data to date. This research analyzed 969 human blood samples from three regions with known PFAS releases and three control regions. Despite its inclusion as a target analyte due to its use as a PFOA substitute, ADONA (PFMOPrA) concentrations were below the limit of quantification in all collected samples. epa.gov

Similarly, the Survey of the Health of Wisconsin (SHOW), a statewide representative health survey in the United States, did not detect Perfluoro-2-methoxypropanoic acid (PFMPA) in the serum of its 605 adult participants. scies.orgmedrxiv.org

These findings from large-scale biomonitoring efforts suggest that, at present, the internal exposure of the general populations in these regions to PFMOPrA is minimal or below the capacity of current analytical methods to detect.

Comparative Human Exposure Levels with Other PFAS

Direct comparison of human exposure levels of PFMOPrA with other PFAS is challenging due to its infrequent detection. However, studies that have analyzed for PFMOPrA alongside other PFAS provide some context.

In the South German biomonitoring study where ADONA (PFMOPrA) was not detected, other legacy PFAS were quantified. The median concentrations for Perfluorooctanoic acid (PFOA) in the study and control regions were between 0.8 and 0.9 ng/ml, and for Perfluorooctane (B1214571) sulfonate (PFOS), the medians ranged from 1.3 to 1.5 ng/ml in the study regions and 1.4 to 1.5 ng/ml in the control regions. epa.gov This indicates that while PFMOPrA levels were below detection limits, the same populations were measurably exposed to other well-known PFAS compounds.

The German study on blood donors, which did detect ADONA in a few samples just above the limit of quantification (0.2 μg/l), also reported the 95th percentile levels for other PFAS in samples from 2015/2016. These were 13.5 μg/l for PFOS, 3.0 μg/l for perfluorononanoate (PFNA), and 1.5 μg/l for perfluorohexane (B1679568) sulfonate (PFHxS). In a region near a fluoropolymer production facility, the 95th percentile for PFOA was notably high at 85.5 μg/l, compared to 2.4 μg/l in the control region. nih.gov These figures starkly contrast with the very low and infrequent detection of ADONA, suggesting that human exposure to PFMOPrA is significantly lower than that of legacy PFAS in these studied populations.

Interactive Data Table: Biomonitoring of this compound (PFMOPrA/ADONA) and Other PFAS in Human Blood/Serum

| Study | Location | Matrix | Population | PFMOPrA/ADONA Result | PFOA Median (ng/mL) | PFOS Median (ng/mL) | Other PFAS Levels |

| Cursino et al. (2024) | South Germany | Blood | 969 adults | Below Limit of Quantification | 0.8 - 0.9 | 1.3 - 1.5 | - |

| Fromme et al. (2017) | Germany | Plasma | Blood Donors | Detected in few samples >0.2 µg/l | 95th percentile: 2.4-85.5 µg/l | 95th percentile: 13.5 µg/l | PFNA 95th percentile: 3.0 µg/l; PFHxS 95th percentile: 1.5 µg/l |

| Christensen et al. (2023) | Wisconsin, USA | Serum | 605 adults | Not Detected | 1.33 | 4.51 | PFNA: 0.54; PFHxS: 1.14 (Geometric Means) |

Regulatory and Policy Implications for Perfluoro 3 Methoxypropanoic Acid

Inclusion in Monitoring Programs

A critical first step in managing potential risks from any contaminant is to understand its prevalence and concentration in the environment. To this end, PFMPA has been included in significant national and state-level monitoring programs.

U.S. Environmental Protection Agency (EPA) Unregulated Contaminant Monitoring Rule 5 (UCMR5)

Perfluoro-3-methoxypropanoic acid is one of the 29 PFAS compounds included in the EPA's Fifth Unregulated Contaminant Monitoring Rule (UCMR5). fmglaw.commeti.go.jp Under the Safe Drinking Water Act, the UCMR program requires public water systems (PWSs) to monitor for a list of unregulated contaminants to provide the EPA with scientifically sound data on their occurrence. meti.go.jp This data is crucial for informing future regulatory decisions. europa.eu The monitoring for UCMR5 is conducted between 2023 and 2025. fmglaw.com

For this compound, the EPA has established a specific analytical method and a minimum reporting level (MRL), which is the lowest concentration that laboratories can reliably report to the agency.

Table 1: this compound in UCMR5

| Attribute | Details |

|---|---|

| Chemical Name | This compound (PFMPA) |

| CAS Number | 377-73-1 |

| EPA Method | 533 |

| Minimum Reporting Level (MRL) | 0.004 µg/L (or 4 ng/L) |

Source: U.S. EPA fmglaw.com

Biomonitoring California

Biomonitoring California, a state-level program, identifies and measures chemicals in the bodies of Californians to assess public exposure. ca.gov The program lists "Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs)" as a group of chemicals designated for biomonitoring. ca.govca.gov While specific reports from Biomonitoring California may not individually list all PFAS compounds, the inclusion of the broader PFAS category signifies the state's recognition of the potential for public exposure to a wide array of these substances, including ether-containing PFAS like PFMPA. Studies conducted under the program, such as those on firefighters, have analyzed for a panel of perfluorinated chemicals, highlighting the program's focus on populations with potentially high occupational exposure to PFAS. lgcstandards.compops.int

Development of Health Advisories and Guidelines

The development of health advisories is a key step in communicating the potential health risks of contaminants in drinking water to the public and to federal, state, and local officials.

As of mid-2025, the U.S. EPA has not established a formal health advisory or a Maximum Contaminant Level (MCL) for this compound. The UCMR5 data summary from April 2025 notes that non-regulatory health-based reference concentrations have not been established for 21 of the 29 PFAS being monitored, a list that includes PFMPA. epa.gov

However, the EPA has taken a significant step that indicates growing concern. In January 2025, the agency announced that PFMPA was one of nine PFAS automatically added to the Toxics Release Inventory (TRI) list. epa.gov This addition was triggered by the EPA's finalization of a toxicity value for the chemical in 2024. epa.govewg.org Inclusion on the TRI requires facilities that manufacture, process, or otherwise use the chemical above certain quantities to report their environmental releases and waste management activities, increasing transparency and public access to information. epa.gov

In the absence of official federal or state advisories, some non-governmental organizations have developed their own health guidelines. The Environmental Working Group (EWG), for instance, has proposed a health guideline for PFMPA (which it refers to as PFMOPrA).

Table 2: Health Guideline for this compound

| Issuing Body | Guideline Value | Basis for Guideline |

|---|---|---|

| Environmental Working Group (EWG) | 1 part per trillion (ppt) | Based on studies on PFOA and PFOS showing reduced vaccine effectiveness and adverse developmental impacts, applied to the entire class of PFAS. pops.int |